Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . These derivatives have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
Methods of Application or Experimental Procedures: A concise, efficient one-pot synthesis of these derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .
Results or Outcomes: This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .
Specific Scientific Field: Medicinal and Pharmaceutical Chemistry
Summary of the Application: 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Methods of Application or Experimental Procedures: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
Results or Outcomes: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship among the series .
Specific Scientific Field: Pharmacology
Summary of the Application: Trolox, a derivative of chromene, has been shown to have a cytoprotective effect on human cells .
Methods of Application or Experimental Procedures: The cytoprotective effect of Trolox was demonstrated with three types of human cells .
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, with the molecular formula and a molecular weight of approximately 248.23 g/mol, is a member of the chromone family. This compound features a chromene backbone, characterized by a benzopyran structure with a methoxy group at the 7-position and a carboxylate ester at the 3-position. The presence of the methoxy group enhances its solubility and may influence its biological activity.
The compound exhibits notable physical properties, including a density of 1.284 g/cm³ and a boiling point of 381.5ºC at 760 mmHg, making it stable under standard laboratory conditions .
These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the chromone structure.
Chromones, including ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, have been recognized for various biological activities:
These activities make ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate a candidate for further pharmacological studies.
The synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate typically involves multi-step organic reactions:
Detailed synthesis protocols can vary but generally follow these principles .
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate has potential applications in various fields:
Studies on the interactions of ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate with biological targets are essential for understanding its mechanism of action:
Several compounds share structural similarities with ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 7-hydroxychromone | Hydroxy group instead of methoxy | |
| Ethyl 6-methoxychromone | Methoxy at position 6 | |
| Ethyl 8-methoxychromone | Methoxy at position 8 |
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its specific positioning of functional groups that may enhance its biological activity compared to other chromone derivatives. The combination of both methoxy and carboxylic functionalities contributes to its distinct chemical reactivity and potential applications.